Physicochemical properties of (2-Nitrophenyl)-piperidin-1-ylmethanone
Physicochemical properties of (2-Nitrophenyl)-piperidin-1-ylmethanone
An In-depth Technical Guide to the Physicochemical Properties of (2-Nitrophenyl)-piperidin-1-ylmethanone
Introduction
(2-Nitrophenyl)-piperidin-1-ylmethanone is a small molecule featuring a piperidine ring connected to a 2-nitrophenyl group via an amide linkage. This structural motif is of significant interest in medicinal chemistry. The piperidine heterocycle is a ubiquitous scaffold found in numerous pharmaceuticals and natural alkaloids, valued for its conformational properties and ability to engage in key biological interactions[1]. The nitrophenyl group, particularly with ortho-substitution, introduces specific electronic and steric characteristics that can modulate a molecule's reactivity, binding affinity, and metabolic stability.
Understanding the fundamental physicochemical properties of this compound is a prerequisite for any application in drug discovery and development. These properties govern its solubility, permeability, formulation feasibility, and overall pharmacokinetic profile. This guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of (2-Nitrophenyl)-piperidin-1-ylmethanone, outlines robust experimental protocols for their determination, and offers insights into its spectroscopic signature and synthesis.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any compound is to establish its precise molecular identity.
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IUPAC Name: (2-Nitrophenyl)(piperidin-1-yl)methanone
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Molecular Formula: C₁₂H₁₄N₂O₃
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Molecular Weight: 234.25 g/mol
| Identifier | Value |
| SMILES | O=C(N1CCCCC1)C2=CC=CC=C2[O-] |
| InChI Key | (Predicted) - Derived from structure |
Core Physicochemical Profile: Predicted & Analog-Derived Data
Direct experimental data for (2-Nitrophenyl)-piperidin-1-ylmethanone is sparse in publicly accessible literature. Therefore, a reliable profile can be constructed by leveraging data from structurally analogous compounds and computational prediction models. This approach is standard practice in early-stage drug discovery to forecast a compound's behavior.
The table below summarizes key estimated properties, drawing comparisons from the closely related molecule (2-Chloro-4-nitrophenyl)(4-methyl-1-piperidinyl)methanone, which has published experimental data[2], and the fundamental piperidine heterocycle.
| Property | Estimated Value | Rationale & Implication |
| Physical Form | Solid (Crystalline or Powder) | Based on the isomeric (4-Nitrophenyl)(piperidin-1-yl)methanone being a solid. The rigid aromatic ring and polar nitro and amide groups promote a stable crystal lattice. |
| Melting Point (°C) | ~130 - 150 | Analogous compounds like (2-Chloro-4-nitrophenyl)(4-methyl-1-piperidinyl)methanone have a melting point of 139 °C[2]. This indicates strong intermolecular forces. |
| Boiling Point (°C) | > 350 | High boiling point is expected due to the high molecular weight and polarity. The chloro-nitro analog boils at approximately 390 °C[2]. |
| Water Solubility | Low (< 0.5 g/L) | The chloro-nitro analog exhibits very low water solubility (2.49e-4 g/L)[2]. The large, non-polar phenyl and piperidine rings dominate the molecule's character, despite the polar nitro and amide groups. This presents a potential challenge for aqueous formulations. |
| LogP (Octanol/Water) | ~2.5 - 3.5 | The experimental LogP for the chloro-nitro analog is 3.02[2]. This moderate lipophilicity suggests the compound may have good membrane permeability but could also be susceptible to metabolic clearance. |
| pKa (Conjugate Acid) | ~3.0 - 4.5 | The basicity of the piperidine nitrogen is significantly reduced by the electron-withdrawing effect of the adjacent carbonyl group (amide resonance). While piperidine itself has a conjugate acid pKa of ~11.2, the amide structure drastically lowers this. For comparison, the pKa of the basic apparent for (2-Chloro-4-nitrophenyl)(4-methyl-1-piperidinyl)methanone is 3.49[2]. This means the compound will be largely uncharged at physiological pH. |
| Topological Polar Surface Area (TPSA) | ~92.2 Ų | Calculated for the similar (4-amino-piperidin-1-yl)-(2-nitro-phenyl)-methanone hydrochloride[3]. A TPSA value in this range is generally associated with good cell permeability. |
Synthesis Pathway
A standard and reliable method for the synthesis of (2-Nitrophenyl)-piperidin-1-ylmethanone is the Schotten-Baumann reaction, involving the acylation of piperidine with 2-nitrobenzoyl chloride.
Caption: Synthetic pathway for (2-Nitrophenyl)-piperidin-1-ylmethanone.
Experimental Protocols for Physicochemical Characterization
The following protocols provide robust, self-validating methodologies for determining the key physicochemical properties of the title compound.
Melting Point Determination (Capillary Method)
This method determines the temperature range over which the compound transitions from a solid to a liquid. A narrow melting range (<2 °C) is a primary indicator of high purity.
Caption: Workflow for Melting Point Determination.
Methodology:
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Sample Preparation: Ensure the synthesized compound is thoroughly dried to remove any residual solvent.
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Loading: Pack a small amount of the finely ground solid into a capillary tube, ensuring tight packing to a height of 1-2 mm.
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Measurement: Place the tube in a calibrated melting point apparatus[4][5].
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Heating: Heat rapidly to a temperature approximately 20°C below the estimated melting point.
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Equilibration & Observation: Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
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Recording: Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.
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Validation: Perform the measurement in triplicate to ensure reproducibility.
Solubility Profile (Equilibrium Shake-Flask Method)
This protocol determines the saturation solubility of the compound in various solvents, which is critical for formulation, purification, and analytical method development.
Caption: Workflow for Quantitative Solubility Determination.
Methodology:
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Preparation: Add an excess amount of (2-Nitrophenyl)-piperidin-1-ylmethanone to several vials, ensuring that solid will remain undissolved[6].
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Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, acetone, dichloromethane) to each vial[6].
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Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours. The extended time is crucial to ensure true thermodynamic equilibrium is reached.
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Phase Separation: Centrifuge the vials or allow them to stand undisturbed to allow undissolved solid to sediment.
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Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particles.
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Analysis: Quantify the concentration of the dissolved compound in the filtrate using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: The solubility is expressed as the measured concentration (e.g., in mg/mL or µg/mL).
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the chemical identity and structural integrity of the synthesized molecule.
| Technique | Expected Observations & Interpretation |
| ¹H NMR | Aromatic Region (δ 7.5-8.5 ppm): Four protons from the 2-nitrophenyl ring, exhibiting complex splitting patterns due to ortho, meta, and para coupling. The proton ortho to the nitro group will be the most downfield. Aliphatic Region (δ 1.5-4.0 ppm): Protons from the piperidine ring. The protons adjacent to the nitrogen (α-protons) will be the most deshielded within this region, appearing around δ 3.5-4.0 ppm. The remaining protons (β and γ) will appear further upfield. |
| ¹³C NMR | Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon is expected in this characteristic downfield region. Aromatic Carbons (δ ~120-150 ppm): Six distinct signals for the nitrophenyl ring carbons. The carbon bearing the nitro group will be highly deshielded. Aliphatic Carbons (δ ~20-50 ppm): Signals corresponding to the piperidine ring carbons. The carbons alpha to the nitrogen will be the most downfield in this group. |
| FT-IR (cm⁻¹) | ~1640-1660: Strong C=O stretch from the tertiary amide. ~1520 and ~1340: Strong asymmetric and symmetric N-O stretches, respectively, characteristic of the nitro group[7]. ~2850-2950: C-H stretching from the aliphatic piperidine ring. ~3050-3100: Aromatic C-H stretching. |
| Mass Spec. (MS) | Molecular Ion Peak [M]⁺: A prominent peak at m/z = 234.25, corresponding to the molecular weight of the compound. Key Fragments: Expect fragmentation patterns involving the loss of the nitro group (NO₂) or cleavage at the amide bond. |
Conclusion
(2-Nitrophenyl)-piperidin-1-ylmethanone is a compound with physicochemical properties that suggest moderate lipophilicity and low aqueous solubility. Its basicity is significantly attenuated by the amide functionality, rendering it largely neutral at physiological pH. These characteristics—low solubility and moderate LogP—are common in drug candidates and necessitate careful consideration during formulation and preclinical development. The experimental and spectroscopic protocols detailed in this guide provide a robust framework for researchers to synthesize, purify, and thoroughly characterize this molecule, ensuring data integrity and enabling its confident application in further scientific investigation.
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